1-(3,5-Difluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(3,5-Difluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two fluorine atoms on the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoyl chloride with difluoromethyl lithium. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3,5-Difluorobenzoic acid.
Reduction: 1-(3,5-Difluorophenyl)-2,2-difluoroethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluorophenyl)-2,2-difluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis by activating caspase-3 and cleaving PARP, leading to programmed cell death . The compound’s fluorine atoms enhance its binding affinity to target proteins, making it a potent bioactive molecule.
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-2,2-difluoroethanone
- 1-(4-Fluorophenyl)-2,2-difluoroethanone
- 1-(3,5-Difluorophenyl)-3,3-difluoropropanone
Uniqueness: 1-(3,5-Difluorophenyl)-2,2-difluoroethanone is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPXOQLPRCLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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